5-Bromo-2-fluoro-3-methylbenzyl alcohol
CAS No.: 1197944-22-1
Cat. No.: VC2565764
Molecular Formula: C8H8BrFO
Molecular Weight: 219.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197944-22-1 |
|---|---|
| Molecular Formula | C8H8BrFO |
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | (5-bromo-2-fluoro-3-methylphenyl)methanol |
| Standard InChI | InChI=1S/C8H8BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 |
| Standard InChI Key | UUZWWIGAJPWVLN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1F)CO)Br |
| Canonical SMILES | CC1=CC(=CC(=C1F)CO)Br |
Introduction
5-Bromo-2-fluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C8H8BrFO. It features a benzyl alcohol structure where the benzene ring is substituted with bromine at the 5-position, fluorine at the 2-position, and a methyl group at the 3-position. This unique arrangement of substituents imparts distinct chemical properties and reactivity to the compound, making it a subject of interest in various fields of research and industry.
Synthesis Methods
The synthesis of 5-Bromo-2-fluoro-3-methylbenzyl alcohol can be achieved through various organic synthesis methods. While specific detailed procedures are not widely documented, it is known that continuous flow reactors and automated synthesis systems can be employed to enhance yield and reduce production costs in industrial settings.
Potential Applications and Research
Despite limited published research specifically on 5-Bromo-2-fluoro-3-methylbenzyl alcohol, its unique structure suggests potential applications in organic synthesis and pharmaceutical research. The compound's halogenated structure may influence its ability to participate in hydrogen bonding and electrophilic/nucleophilic interactions, which are critical in biological systems. Ongoing studies aim to evaluate its efficacy as a pharmaceutical intermediate and explore its therapeutic applications.
Potential Biological Activity:
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Biological Targets: The compound's unique substituent pattern may affect how it interacts with proteins and enzymes, potentially modulating biological pathways.
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Pharmaceutical Intermediate: Its potential as a pharmaceutical intermediate is being explored due to its reactivity and biological activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-Bromo-2-fluoro-3-methylbenzyl alcohol, including variations in functional groups such as aldehyde, carboxylic acid, and amine groups. These compounds can serve as useful comparisons to understand the specific properties and potential applications of 5-Bromo-2-fluoro-3-methylbenzyl alcohol.
| Compound Name | Structure Description |
|---|---|
| 6-Bromo-2-fluoro-3-methoxybenzyl alcohol | Contains a methoxy group instead of a methyl group. |
| 6-Bromo-2-fluoro-3-methylbenzaldehyde | Contains an aldehyde group instead of an alcohol group. |
| 6-Bromo-2-fluoro-3-methylbenzoic acid | Contains a carboxylic acid group instead of an alcohol. |
| N-(5-Bromo-2-fluoro-3-methylbenzyl)-2-methylpropan-1-amine | Features an amine group instead of a hydroxyl group. |
Safety and Handling
5-Bromo-2-fluoro-3-methylbenzyl alcohol is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding contact with skin and eyes, washing hands thoroughly after handling, and using protective equipment .
Safety Information:
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Storage Temperature: 2-8°C
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Purity: 97%
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Physical Form: Solid
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